D-Seryl-O-benzyl-L-serine D-Seryl-O-benzyl-L-serine
Brand Name: Vulcanchem
CAS No.: 921933-67-7
VCID: VC18994086
InChI: InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1
SMILES:
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol

D-Seryl-O-benzyl-L-serine

CAS No.: 921933-67-7

VCID: VC18994086

Molecular Formula: C13H18N2O5

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

D-Seryl-O-benzyl-L-serine - 921933-67-7

Description

D-Seryl-O-benzyl-L-serine is a chemical compound with the Chemical Abstracts Service (CAS) number 921933-67-7. It is a derivative of serine, an amino acid, and is characterized by its unique structure, which includes a benzyl group attached to the serine moiety. This compound is of interest in various biochemical and pharmaceutical studies due to its potential applications in drug synthesis and biological research.

Synthesis and Preparation

The synthesis of D-Seryl-O-benzyl-L-serine typically involves multi-step organic reactions. These processes may include the use of protecting groups to ensure selective modification of the serine residue. The benzyl group is often introduced using benzyl chloride or similar reagents under controlled conditions to prevent unwanted side reactions.

Biological Relevance

While specific biological activities of D-Seryl-O-benzyl-L-serine are not extensively documented, compounds with similar structures are known to interact with various biological systems. For instance, serine derivatives can participate in enzymatic reactions or act as substrates for transporters, influencing cellular processes such as neurotransmitter regulation and metabolic pathways.

Research Findings

Research on serine derivatives often focuses on their roles in neurotransmission and synaptic plasticity. For example, D-serine is known to be involved in the regulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. The transport of D-serine into astrocytes is mediated by alanine-serine-cysteine transporters (ASCT), as demonstrated by studies using O-benzyl-L-serine as an inhibitor .

CompoundBiological ActivityRelevance
D-SerineNMDA receptor regulationNeurotransmission and synaptic plasticity
O-Benzyl-L-serineASCT inhibitorTransport regulation in astrocytes

Potential Applications

The potential applications of D-Seryl-O-benzyl-L-serine and similar compounds lie in their ability to modulate biological systems. They could serve as precursors for drug synthesis or as tools in biochemical research to understand neurotransmitter regulation and metabolic pathways.

CAS No. 921933-67-7
Product Name D-Seryl-O-benzyl-L-serine
Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
IUPAC Name (2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid
Standard InChI InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1
Standard InChIKey AXNVWYSJENBCHZ-MNOVXSKESA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CO)N
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N
PubChem Compound 71421923
Last Modified Aug 11 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator